molecular formula C9H12ClNO2S B2575733 [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine CAS No. 1565935-59-2

[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

Cat. No.: B2575733
CAS No.: 1565935-59-2
M. Wt: 233.71
InChI Key: FBECWLSEXGYBDK-UHFFFAOYSA-N
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Description

[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine (CAS 1565935-59-2) is a chemical building block with a molecular formula of C9H12ClNO2S and a molecular weight of 233.7 g/mol . This compound features a benzene ring core that is substituted with a chloro group, an ethanesulfonyl group, and a methanamine group, making it a valuable intermediate in organic synthesis and drug discovery research. Compounds with similar sulfonamide and amine functionalities are of significant interest in medicinal chemistry. For instance, sulfonamide-containing structures have been identified as metal-binding pharmacophores (MBPs) and are used in the development of inhibitors for metalloenzymes such as Glyoxalase 1 (GLO1), a target for central nervous system conditions . Furthermore, structurally similar bicyclic derivatives have been investigated in patents for the treatment of a range of diseases, including fibrotic, inflammatory, and chronic organ disorders . This amine is intended for use as a synthetic intermediate in laboratory research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-chloro-5-ethylsulfonylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-2-14(12,13)9-4-7(6-11)3-8(10)5-9/h3-5H,2,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBECWLSEXGYBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=CC(=C1)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-chloro-5-nitrobenzene.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonylation: The resulting amine is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to introduce the ethanesulfonyl group.

    Final Product: The final product, this compound, is obtained after purification, typically by recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions, potentially affecting the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Interaction

The compound has been shown to interact with various enzymes, influencing their activity. It acts as both a substrate and an inhibitor in sulfonation reactions, which are critical in metabolic pathways. This interaction can modulate enzyme function, leading to significant biochemical implications.

Cellular Effects

Research indicates that [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine affects cell signaling pathways, gene expression, and cellular metabolism. Its role in modulating signaling proteins can influence cell proliferation and differentiation.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its potential as an alternative therapeutic agent.

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotics
Staphylococcus aureus0.25More effective than Methicillin
Escherichia coli0.5Comparable to Ciprofloxacin
Pseudomonas aeruginosa1.0Less effective than Meropenem

Case Study: Antimicrobial Efficacy

A study evaluated the compound against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA), revealing a significant zone of inhibition compared to control groups, suggesting its potential as a treatment for resistant infections.

In Vitro Studies

In laboratory settings, this compound has been tested on various cancer cell lines, showing promising results in inducing apoptosis and inhibiting proliferation.

Cell LineEffect
HL-60 leukemia cellsInduces apoptosis
MCF-7 breast cancer cellsInhibits cell proliferation

Mechanistic Insights

The compound disrupts microtubule dynamics, akin to established chemotherapeutic agents. This disruption is crucial for its anticancer activity, indicating potential for further development as a therapeutic agent.

Future Directions and Research Opportunities

The ongoing research into the applications of this compound highlights its potential across various fields:

  • Pharmaceutical Development : Further exploration of its mechanisms could lead to new drug formulations targeting resistant bacterial strains or specific cancer types.
  • Biochemical Research : Understanding the interactions at the molecular level may unlock new insights into enzyme regulation and cellular processes.

Mechanism of Action

The mechanism by which [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Halogen and Sulfonyl Group Variations

  • [3-Chloro-5-(trifluoromethyl)phenyl]methanamine (CAS: 18614348):
    • Replaces the ethanesulfonyl group with a trifluoromethyl (-CF₃) group.
    • The -CF₃ group is less polar than -SO₂C₂H₅, leading to lower solubility in polar solvents.
    • Molecular Weight: 209.6 g/mol .
  • [3-Chloro-4-ethoxy-5-methoxyphenyl]methanamine hydrochloride (CAS: 29274256):
    • Contains ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups instead of sulfonyl.
    • These electron-donating groups reduce acidity compared to the sulfonyl analog.
    • Molecular Weight: 252.135 g/mol .

Heterocyclic Analogues

  • [(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine] (CAS: 326476-49-7): Replaces the benzene ring with a pyridine ring, introducing a nitrogen atom. Molecular Weight: 221.6 g/mol .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Polarity/Solubility Trends
This compound C₉H₁₁ClNO₂S 232.7 (calculated) -Cl, -SO₂C₂H₅ High polarity due to sulfonyl group
[3-Chloro-5-(trifluoromethyl)phenyl]methanamine C₈H₇ClF₃N 209.6 -Cl, -CF₃ Moderate polarity
[3-Chloro-4-ethoxy-5-methoxyphenyl]methanamine C₁₀H₁₄ClNO₂ 215.7 (base) -Cl, -OCH₂CH₃, -OCH₃ Lower polarity, higher lipophilicity

Notes:

  • The ethanesulfonyl group in the target compound increases solubility in polar aprotic solvents (e.g., DMSO) compared to trifluoromethyl or alkoxy-substituted analogs .

Biological Activity

[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for drug development, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated phenyl ring substituted with an ethanesulfonyl group and a methanamine moiety. This unique structure is conducive to interactions with various biological targets, making it a candidate for therapeutic applications.

Enzyme Interactions

This compound has been shown to interact with several enzymes, influencing their activity. Notably, it acts as both a substrate and an inhibitor in sulfonation reactions, which are crucial in various metabolic processes.

Cellular Effects

The compound significantly affects cellular processes, including:

  • Cell Signaling : Modulates activity of signaling proteins.
  • Gene Expression : Influences transcription factors that regulate gene expression.
  • Cellular Metabolism : Alters metabolic pathways leading to changes in cell proliferation and apoptosis.

The biological activity of this compound is primarily mediated through its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, resulting in conformational changes that affect enzyme activity. The sulfonyl group enhances its interaction with biological macromolecules, contributing to its specificity and potency.

Case Studies

  • Antiviral Activity : In studies evaluating the efficacy of related compounds against viral infections, derivatives of sulfonamide compounds demonstrated significant antiviral properties, suggesting potential applications for this compound in developing antiviral agents .
  • Inhibition Studies : Research has shown that compounds similar to this compound exhibit potent inhibition against key enzymes involved in disease pathways. For instance, inhibitors targeting the hepatitis C virus (HCV) protease displayed IC50 values below 50 nM, indicating strong inhibitory potential .

Table 1: Biological Activity Overview

Compound NameTarget Enzyme/PathwayIC50 (µM)Biological Effect
This compoundVarious EnzymesTBDInhibition of enzyme activity
Sulfonamide Derivative 1HCV Protease<0.05Antiviral
Sulfonamide Derivative 2CDK4/Cyclin D10.25Inhibition of tumor growth

Q & A

Q. What are the optimal synthetic routes for [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of aryl methanamine derivatives often involves multi-step reactions, including halogenation, sulfonation, and reductive amination. For example, similar compounds like (2-Bromo-5-(trifluoromethyl)phenyl)methanamine are synthesized via sequential halogenation and coupling reactions in methyl tert-butyl ether with sodium hydroxide . To optimize yields:
  • Use inert atmospheres (e.g., nitrogen) to minimize side reactions.
  • Monitor reaction intermediates via HPLC or LC-MS to identify bottlenecks.
  • Adjust stoichiometry of reducing agents (e.g., NaBH4 or LiAlH4) for reductive amination steps.
  • Table 1 : Example reaction optimization for a related compound:
StepConditionsYieldKey Observations
HalogenationToluene, 60°C, 5h65%Impurities from incomplete halogenation
Reductive AminationLiAlH4, THF, 0°C78%Excess reductant improved yield

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and FT-IR (N-H stretch ~3300 cm1^{-1}, S=O stretch ~1150 cm1^{-1}).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+).

Advanced Research Questions

Q. How do conflicting bioactivity results for sulfonyl-containing methanamine derivatives arise, and how can they be resolved?

  • Methodological Answer : Discrepancies in antimicrobial or receptor-binding assays may stem from:
  • Solubility issues : The ethanesulfonyl group enhances hydrophilicity, but aggregation in aqueous buffers can reduce bioavailability. Use DMSO co-solvents (<1% v/v) to improve dissolution.
  • Structural analogs : Compounds like 5-trifluoromethyl-2-formylphenylboronic acid show variable activity against Candida albicans vs. E. coli due to differences in cell wall permeability .
  • Experimental Controls : Include reference compounds (e.g., fluconazole for antifungal assays) and validate assay conditions via dose-response curves.

Q. What strategies mitigate decomposition or instability of this compound during storage?

  • Methodological Answer :
  • Storage : Refrigerate at 2–8°C in amber glass vials under nitrogen to prevent oxidation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 1 month) and monitor via TLC or HPLC.
  • Incompatibilities : Avoid strong acids/bases, which may hydrolyze the sulfonyl group.

Q. How can computational modeling guide the design of derivatives targeting specific biological pathways?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., cytochrome P450 enzymes).
  • QSAR Models : Correlate substituent effects (e.g., Cl vs. CF3) with bioactivity data from analogs .
  • Example : The trifluoromethyl group in related compounds enhances electronegativity, improving membrane penetration .

Data Contradiction Analysis

Q. How to address conflicting reports on the reactivity of the ethanesulfonyl group in cross-coupling reactions?

  • Methodological Answer : Discrepancies may arise from:
  • Catalyst selection : Pd(PPh3)4 vs. PdCl2(dppf) for Suzuki-Miyaura coupling. Screen catalysts to optimize C-S bond stability.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates better than THF.
  • Table 2 : Reactivity comparison for sulfonyl-containing analogs:
CatalystSolventYieldByproducts
Pd(PPh3)4DMF62%Desulfonylated product (15%)
PdCl2(dppf)Toluene48%No desulfonylation

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the neuropharmacological potential of this compound?

  • Methodological Answer :
  • Receptor Binding : Radioligand assays for serotonin (5-HT) or dopamine receptors, given structural similarities to psychoactive methanamines .
  • Cellular Uptake : Fluorescent tagging (e.g., FITC conjugate) to track blood-brain barrier penetration in MDCK cell models.
  • Toxicity Screening : MTT assays in SH-SY5Y neuronal cells to assess IC50 values.

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